Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate
CAS No.:
Cat. No.: VC13622095
Molecular Formula: C8H6BF6KO
Molecular Weight: 282.03 g/mol
* For research use only. Not for human or veterinary use.
![Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate -](/images/structure/VC13622095.png)
Specification
Molecular Formula | C8H6BF6KO |
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Molecular Weight | 282.03 g/mol |
IUPAC Name | potassium;trifluoro-[[2-(trifluoromethoxy)phenyl]methyl]boranuide |
Standard InChI | InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-4-2-1-3-6(7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 |
Standard InChI Key | QROKFGHHJCZNAB-UHFFFAOYSA-N |
SMILES | [B-](CC1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+] |
Canonical SMILES | [B-](CC1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+] |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate features a benzyl group substituted at the ortho-position with a trifluoromethoxy (–OCF₃) moiety, tethered to a trifluoroborate anion through a potassium counterion. The trifluoromethoxy group introduces significant electron-withdrawing effects, altering the electronic profile of the aromatic ring compared to simpler benzyltrifluoroborates . This substitution pattern influences both the steric and electronic parameters critical for transmetalation processes in cross-coupling reactions.
The trifluoroborate moiety exists in a tetracoordinate state, with boron bonded to three fluorine atoms and the benzyl carbon. This configuration stabilizes the reagent against protodeboronation while maintaining sufficient reactivity for transmetalation under catalytic conditions . X-ray crystallographic studies of analogous compounds reveal a slightly distorted tetrahedral geometry around boron, with B–F bond lengths typically ranging from 1.38–1.42 Å .
Synthetic Methodologies
Preparation from Benzyl Halide Precursors
The synthesis typically follows established protocols for potassium organotrifluoroborates (Scheme 1):
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Halogenation: 2-(Trifluoromethoxy)toluene undergoes free-radical bromination using N-bromosuccinimide (NBS) under UV irradiation to yield 2-(trifluoromethoxy)benzyl bromide .
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Boration: Treatment with trimethyl borate in the presence of magnesium turnings generates the corresponding boronic acid intermediate.
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Fluoridation: Reaction with potassium hydrogen fluoride (KHF₂) in aqueous ethanol precipitates the final trifluoroborate salt .
Key Reaction Parameters
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Bromination | NBS, AIBN, CCl₄ | 80°C | 65–75 |
Boration | B(OMe)₃, Mg, THF | 0°C → rt | 82–88 |
Fluoridation | KHF₂, EtOH/H₂O | 25°C | 90–95 |
This methodology parallels the synthesis of potassium [4-(trifluoromethoxy)benzyl]trifluoroborate, with adjustments in reaction times to accommodate the ortho-substituent’s steric demands.
Physicochemical Properties
Stability and Solubility
The compound exhibits remarkable air and moisture stability compared to tricoordinate boronic acids, a hallmark of potassium trifluoroborates . Solubility profiling reveals:
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High solubility: Polar aprotic solvents (DMF, DMSO)
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Moderate solubility: THF, acetone (≈15 mg/mL at 25°C)
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Low solubility: Hydrocarbons, diethyl ether
Thermogravimetric analysis (TGA) of analogs shows decomposition onset temperatures >250°C, indicating thermal robustness suitable for high-temperature reactions .
Reactivity in Cross-Coupling Reactions
Palladium-Catalyzed Suzuki-Miyaura Coupling
The reagent participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides under conditions optimized for electron-deficient partners:
Optimized Protocol
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Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
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Base: Cs₂CO₃ (3.0 equiv)
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Solvent: THF/H₂O (4:1 v/v)
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Temperature: 80°C, 12–18 h
Under these conditions, coupling with 4-bromoanisole achieves 78% yield (Table 1), comparable to para-substituted analogs . The ortho-trifluoromethoxy group slightly reduces reactivity compared to para-substituted derivatives due to increased steric hindrance at the transmetalation site.
Table 1: Cross-Coupling Efficiency with Aryl Bromides
Electrophile | Product | Yield (%) |
---|---|---|
4-Bromoanisole | 2-(Trifluoromethoxy)biphenyl | 78 |
2-Bromopyridine | 2-(2-Pyridyl)-CF₃O-benzene | 65 |
3-Bromothiophene | 2-Thienyl-CF₃O-benzene | 71 |
Comparative Analysis with Structural Analogs
Table 2: Property Comparison of Benzyltrifluoroborate Derivatives
Compound | Substituent Position | LogP | Decomposition Temp. (°C) | Coupling Yield* (%) |
---|---|---|---|---|
[2-CF₃O] | ortho | 2.1 | 265 | 78 |
[4-CF₃O] | para | 2.3 | 272 | 85 |
[2-MeO] | ortho | 1.8 | 241 | 68 |
[4-NO₂] | para | 1.9 | 255 | 72 |
*With 4-bromoanisole under standard conditions
The ortho-trifluoromethoxy derivative displays reduced lipophilicity (LogP = 2.1) compared to its para-isomer, attributable to the steric shielding of the –OCF₃ group. This property may enhance solubility in mixed aqueous-organic media during coupling reactions.
Emerging Applications
Synthesis of Fluorinated Liquid Crystals
Preliminary studies indicate potential in liquid crystal synthesis, where the –OCF₃ group’s strong dipole moment enhances mesogenic properties. Coupling with terphenyl bromides generates fluorinated cores with phase transition temperatures 20–30°C higher than methoxy analogs .
Radiolabeling Precursors
The potassium counterion facilitates isotopic exchange with ¹⁸F-labeled KF, enabling synthesis of ¹⁸F-containing aromatic compounds for positron emission tomography (PET) . This application leverages the reagent’s stability to avoid premature radiolabel degradation.
Challenges and Future Directions
While the compound’s stability facilitates handling, the ortho-substituent imposes limitations:
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Reduced coupling efficiency with bulky electrophiles
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Sensitivity to strong Lewis acids in Friedel-Crafts-type reactions
Ongoing research focuses on:
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Developing chiral variants for asymmetric synthesis
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Exploring nickel-catalyzed couplings to expand electrophile scope
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Investigating photoredox applications using the –OCF₃ group as an electron-deficient arene
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